molecular formula C13H23NO5 B13031969 (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid

Cat. No.: B13031969
M. Wt: 273.33 g/mol
InChI Key: UCMMVAWGNPLHTB-QVDQXJPCSA-N
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Description

(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid is a chiral, non-proteogenic amino acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . The molecule features a stereospecific (R)-configuration center and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the amine functionality during complex multi-step synthetic sequences . The oxepane (seven-membered oxygen-containing ring) substituent introduces significant three-dimensional complexity and influences the compound's pharmacologically relevant properties, such as its conformational flexibility and lipophilicity . With a molecular formula of C13H23NO5 and a molecular weight of 273.33 g/mol , this compound is primarily utilized as an advanced building block for the synthesis of novel peptides and peptidomimetics. Its applications extend to serving as a key chiral precursor in medicinal chemistry programs aimed at developing protease inhibitors, receptor agonists/antagonists, and other bioactive small molecules. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request specific batch documentation and certificates of analysis. For proper stability, the material should be stored in a cool, dry place, and it is often recommended to be shipped under cold-chain conditions .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)9-5-4-7-18-8-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9?,10-/m1/s1

InChI Key

UCMMVAWGNPLHTB-QVDQXJPCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCOCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCOCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of the Amino Group

  • The primary amine precursor is reacted with di-tert-butyl dicarbonate (Boc2O) under mildly basic conditions (e.g., sodium bicarbonate or triethylamine) to form the Boc-protected intermediate.
  • This reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran at 0–25 °C to avoid side reactions.
  • The Boc group protects the amine during subsequent coupling steps and can be removed later under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Coupling with Oxepan-4-yl Acetic Acid

  • The coupling step involves the formation of an amide bond between the Boc-protected amine and oxepan-4-yl acetic acid.
  • Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (DCC) are commonly employed.
  • Additives like hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be used to increase coupling efficiency and reduce racemization.
  • Typical solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with the reaction conducted at room temperature or slightly elevated temperatures (20–40 °C).

Deprotection and Purification

  • After coupling, the Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization.
  • The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
  • Analytical methods (NMR, HRMS, IR) confirm the structure and purity of the final compound.

Comparative Data on Coupling Agents and Yields

Coupling Agent Solvent Yield (%) Purity (%) Notes
EDC/HOBt DMF 78 95 High efficiency, mild conditions
DCC/DMAP THF 65 90 Slightly lower yield, possible urea byproducts

This table illustrates that EDC/HOBt in DMF provides superior yield and purity compared to DCC/DMAP in THF for similar amino acid derivative couplings.

Analytical Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR are critical for confirming the Boc protection, oxepan-4-yl ring integrity, and overall molecular structure. Key signals include Boc tert-butyl protons (~1.4 ppm) and oxepan ring protons (3.5–4.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight; expected [M+H]^+ ion at m/z ≈ 274.33.
  • Infrared Spectroscopy (IR): Identifies functional groups such as N-H stretch (~3350 cm⁻¹), C=O stretch of carbamate and carboxylic acid (~1720 cm⁻¹).

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Boc Protection Di-tert-butyl dicarbonate, NaHCO₃, DCM, 0–25 °C Protect amino group Avoids side reactions
2. Coupling Oxepan-4-yl acetic acid, EDC/HOBt, DMF, RT Form amide bond Use additives to reduce racemization
3. Deprotection TFA/DCM, RT Remove Boc group Acidic conditions
4. Purification Recrystallization or silica gel chromatography Isolate pure product Remove impurities and byproducts

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxepane ring or the carboxyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Drug Design and Synthesis

The compound's structural characteristics make it a candidate for drug development, particularly in designing inhibitors for specific biological targets. Its ability to mimic natural substrates allows it to interact with enzymes or receptors, potentially leading to the development of new therapeutic agents.

  • Case Study: Enzyme Inhibition
    A study demonstrated that derivatives of this compound could act as competitive inhibitors of certain enzymes involved in metabolic pathways, showcasing its potential in treating metabolic disorders .

Antimicrobial Properties

Research indicates that (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid exhibits antimicrobial activity against various pathogens.

  • Case Study: Bacterial Inhibition
    In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound in developing new antibiotics .

Molecular Biology Applications

The compound can be utilized in molecular biology for the synthesis of peptide analogs and as a building block for more complex biochemical entities.

  • Case Study: Peptide Synthesis
    Researchers have successfully incorporated this compound into peptide sequences, enhancing the stability and efficacy of the resulting peptides in therapeutic applications .

Drug Delivery Systems

Its unique chemical structure allows for modifications that can enhance drug solubility and bioavailability, making it a candidate for formulation into novel drug delivery systems.

  • Case Study: Liposomal Formulations
    Studies have shown that when formulated into liposomes, this compound improves the delivery efficiency of hydrophobic drugs, increasing their therapeutic effects while reducing side effects .

Polymer Chemistry

The compound can be polymerized to create new materials with specific properties suitable for biomedical applications.

  • Case Study: Biodegradable Polymers
    Research indicates that polymers derived from this compound exhibit favorable biodegradability and mechanical properties, making them suitable for use in medical implants and drug delivery devices .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Pharmaceutical DevelopmentDrug design and enzyme inhibitionCompounds show competitive inhibition properties
Antimicrobial activityEffective against Gram-positive bacteria
Biochemical ResearchPeptide synthesisEnhances stability and efficacy of peptides
Drug delivery systemsImproves solubility and bioavailability
Material SciencePolymer chemistryBiodegradable polymers suitable for medical use

Mechanism of Action

The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to two structurally related BOC-protected amino acids:

(2R)-2-(4-Fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid (): Substituent: A 4-fluorophenyl group replaces the oxepan-4-yl ring.

2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid (): Substituent: A cyclopentene ring replaces the oxepane, introducing unsaturation and a five-membered structure. Impact: The smaller, unsaturated ring reduces steric bulk and may alter solubility or metabolic stability.

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog Cyclopentene Analog
Molecular Formula C₁₂H₂₁NO₅ (inferred) C₁₃H₁₅FNO₄ C₁₂H₁₉NO₄
Molecular Weight ~283.3 g/mol 280.27 g/mol 241.28 g/mol
Melting Point Not reported 85.7°C Not reported
Key Functional Groups BOC, oxepane, carboxylic acid BOC, fluorophenyl, carboxylic acid BOC, cyclopentene, carboxylic acid

Key Observations :

  • The oxepane ring in the target compound likely increases lipophilicity compared to the fluorophenyl and cyclopentene analogs, affecting membrane permeability in biological systems.
  • The absence of aromaticity (vs. the fluorophenyl analog) may reduce π-π stacking interactions, while the larger ring size (vs. cyclopentene) could enhance conformational diversity .

Research Findings and Implications

Role of the BOC Group

The BOC group is critical for stabilizing the amine during synthetic workflows, as demonstrated in Thermo Scientific’s production of high-purity BOC-protected amino acids (e.g., 94% minimum assay purity for the fluorophenyl analog) . Its removal under acidic conditions (e.g., trifluoroacetic acid) is a standard step in deprotection.

Impact of Ring Size and Substituents

  • Oxepane vs. Cyclopentene : The seven-membered oxepane may offer enhanced solubility in polar solvents compared to the five-membered cyclopentene due to increased oxygen accessibility.
  • Fluorophenyl vs. Oxepane : The fluorophenyl group’s aromaticity and electronic effects make it more suited for target-specific interactions (e.g., enzyme active sites), whereas the oxepane’s flexibility could be advantageous in prodrug design .

Biological Activity

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid, commonly referred to as a derivative of Boc-D-serine, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant studies associated with this compound.

  • Molecular Formula : C₁₃H₁₉NO₄
  • Molecular Weight : 243.29 g/mol
  • CAS Number : 6368-20-3

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for enhancing stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It is believed to interact with various biological pathways, particularly those involving neurotransmitter systems and metabolic processes.

Pharmacological Applications

  • Neurotransmitter Modulation :
    • Research indicates that derivatives of Boc-D-serine can influence glutamate signaling pathways, which are crucial for cognitive functions and memory formation.
    • A study demonstrated that Boc-D-serine enhances NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity :
    • Preliminary studies have shown that compounds similar to Boc-D-serine exhibit antibacterial properties. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
    • In vitro tests revealed significant activity against Gram-positive bacteria, indicating its potential as an antibiotic agent .
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to possess anti-inflammatory properties. This could be beneficial in conditions like arthritis or other inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Boc-protected Amino Acid :
    • The initial step involves protecting the amino group with a Boc group to enhance stability during subsequent reactions.
  • Coupling Reaction :
    • The protected amino acid is then coupled with oxepan derivatives using standard peptide coupling techniques.
  • Purification :
    • The final product is purified through crystallization or chromatography to achieve high purity necessary for biological testing.

Case Studies

StudyFindings
Study 1Demonstrated enhanced cognitive function in animal models treated with Boc-D-serine derivatives, correlating with increased NMDA receptor activity .
Study 2Identified significant antibacterial effects against Staphylococcus aureus, suggesting potential for development into an antibiotic .
Study 3Reported anti-inflammatory effects in murine models, indicating therapeutic potential for inflammatory diseases .

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